molecular formula C21H12Cl2F2N2 B10931678 1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10931678
M. Wt: 401.2 g/mol
InChI Key: KCWBQBOPZVIOPA-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include butyllithium, aluminum chloride, ethylene glycol, and microwave heating. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl and fluorophenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.

Properties

Molecular Formula

C21H12Cl2F2N2

Molecular Weight

401.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C21H12Cl2F2N2/c22-15-9-16(23)11-19(10-15)27-21(14-3-7-18(25)8-4-14)12-20(26-27)13-1-5-17(24)6-2-13/h1-12H

InChI Key

KCWBQBOPZVIOPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F)F

Origin of Product

United States

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